

Fmoc-Tyr(SO₃H)-OH molecular weight and formula

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Compound of Interest

Compound Name: *Fmoc-Tyr(SO_{3n}P)-OH*

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An In-Depth Technical Guide to Fmoc-Tyr(SO₃H)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Tyr(SO₃H)-OH, or N- α -Fmoc-O-sulfotyrosine, is a critical building block for the synthesis of sulfated peptides. Tyrosine O-sulfation is a vital post-translational modification that plays a significant role in modulating extracellular protein-protein interactions.^[1] This modification is essential for the biological activity of numerous peptide hormones and other signaling molecules.^[1] This guide provides a comprehensive overview of the properties, applications, and synthetic protocols related to Fmoc-Tyr(SO₃H)-OH for professionals in research and drug development.

Physicochemical Properties

The quantitative data for Fmoc-Tyr(SO₃H)-OH are summarized in the table below, providing a quick reference for its key physical and chemical properties.

Property	Value
Molecular Formula	C24H21NO8S ^{[2][3][4]}
Molecular Weight	483.49 g/mol ^{[2][3]}
Exact Mass	483.09900 Da ^{[2][3]}
CAS Number	181952-24-9 ^{[2][3]}
Density	1.467 g/cm ³ ^{[2][3]}

Applications in Peptide Synthesis and Drug Discovery

Fmoc-Tyr(SO₃H)-OH is primarily utilized in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to incorporate sulfotyrosine residues into peptide chains.^[5] The synthesis of sulfotyrosine-containing peptides can be challenging due to the acid-lability of the sulfate group.^[6] The use of Fmoc-Tyr(SO₃H)-OH, often as a sodium or tetrabutylammonium salt for improved solubility and stability, allows for the direct incorporation of this modified amino acid during peptide elongation.^[7]

The ability to synthesize sulfated peptides is crucial for:

- Studying Protein-Protein Interactions: Tyrosine sulfation is known to be involved in the interactions of secreted and transmembrane proteins.^[1]
- Developing Therapeutic Peptides: Many biologically active peptides, such as the hormones gastrin II and cholecystokinin, require sulfation for their function.^[1]
- Drug Discovery: Creating synthetic analogs of naturally occurring sulfated peptides allows for the investigation of structure-activity relationships and the development of novel therapeutics.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Sulfated Peptide

The following is a generalized protocol for the incorporation of Fmoc-Tyr(SO₃H)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[8]
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.[8]

2. First Amino Acid Coupling:

- Attach the first Fmoc-protected amino acid to the swollen resin using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a base like N,N-diisopropylethylamine (DIEA).[8][9]

3. Iterative Deprotection and Coupling Cycles:

- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 20 minutes.[5] Wash the resin thoroughly with DMF.
- Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (including Fmoc-Tyr(SO₃Na)-OH) with a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and a base (e.g., DIEA or N-methyl morpholine).[5][7] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[8]
- Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
- Repeat these deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

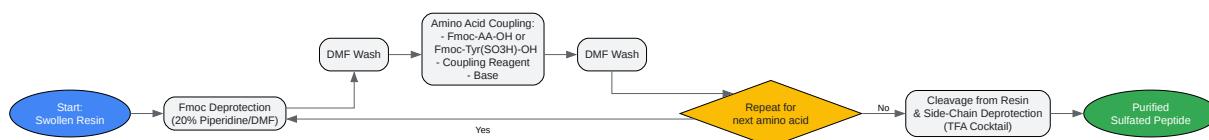
- Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.
- Due to the acid sensitivity of the sulfate group, a mild cleavage cocktail is often employed, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) at a reduced temperature (e.g., 0-4 °C) for a few hours.[5]

5. Purification and Analysis:

- Precipitate the cleaved peptide in cold diethyl ether.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the final product by mass spectrometry to confirm the molecular weight and purity.

Workflow Visualization

The following diagram illustrates the general workflow for incorporating Fmoc-Tyr(SO₃H)-OH into a peptide chain using Fmoc-SPPS.



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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

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